molecular formula C9H9BO3 B14847320 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14847320
M. Wt: 175.98 g/mol
InChI Key: JEHPFHFCQSKDHP-UHFFFAOYSA-N
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Description

Contextualization of Boronate Esters in Advanced Organic Synthesis and Materials Science

Boronic acids and their corresponding esters have emerged as indispensable tools in modern organic chemistry. Their stability, low toxicity, and diverse reactivity have made them central to a wide array of chemical transformations.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as the pinacol (B44631) boronate ester, is a particularly favored form of boronic acid derivative. The pinacol group imparts several advantageous properties, including enhanced stability towards hydrolysis and oxidation compared to the free boronic acid, which facilitates purification and handling. This stability, however, does not significantly impede its reactivity in key chemical reactions.

The most prominent application of pinacol boronate esters is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This palladium-catalyzed reaction has become a cornerstone of synthetic chemistry, enabling the construction of complex biaryl systems found in many pharmaceuticals, agrochemicals, and advanced materials. The versatility of boronate esters extends beyond Suzuki coupling to include other transition metal-catalyzed reactions, as well as applications in sensing, medicinal chemistry, and the synthesis of covalent organic frameworks (COFs).

Importance of Benzaldehyde (B42025) Functional Groups in Diversified Chemical Transformations

The benzaldehyde functional group, an aldehyde attached to a benzene (B151609) ring, is a fundamental building block in organic synthesis. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, opening up a plethora of synthetic possibilities.

Key transformations involving the benzaldehyde moiety include:

Nucleophilic Addition Reactions: Aldehydes readily react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds and generate secondary alcohols.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for the synthesis of unsaturated systems.

Reductive Amination: Benzaldehyde can be converted into a wide range of amines through reaction with an amine followed by reduction of the resulting imine.

Condensation Reactions: Aldehydes participate in various condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, which are crucial for building larger, more complex molecules.

The presence of the benzaldehyde group in 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde provides a reactive handle for a multitude of chemical modifications, allowing for its incorporation into diverse molecular frameworks.

Rationale for Dedicated Academic Investigation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1302305) and Related Positional Isomers

The scientific interest in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and its ortho- and para- positional isomers stems from their bifunctional nature, which allows for sequential or orthogonal chemical transformations. The relative positioning of the boronate ester and the aldehyde group on the benzene ring significantly influences the molecule's reactivity and the properties of the resulting products.

A key area of investigation is the impact of the isomer's structure on the properties of materials synthesized from them. For instance, in the formation of glucose-responsive hydrogels, the use of the 2-, 3-, or 4-formylphenylboronic acid (the hydrolyzed form of the pinacol ester) as a crosslinker results in hydrogels with distinct viscoelastic properties. researchgate.net Hydrogels derived from the para-isomer (4-formylphenylboronic acid) exhibit more solid-like properties due to a higher crosslinking density compared to those derived from the ortho- and meta-isomers. researchgate.net This demonstrates that the specific substitution pattern of the aromatic ring directly influences the macroscopic properties of the resulting material.

Furthermore, the electronic effects of the aldehyde group on the reactivity of the boronate ester in cross-coupling reactions, and vice versa, are of fundamental interest. The aldehyde group is an electron-withdrawing group, which can modulate the electronic properties of the boronate ester and influence its transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. Understanding these electronic and steric effects for each isomer is crucial for designing and predicting the outcomes of complex synthetic sequences.

The table below summarizes the key properties of the three positional isomers of formylphenylboronic acid pinacol ester.

Property2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Synonym 2-Formylphenylboronic acid pinacol ester3-Formylphenylboronic acid pinacol ester4-Formylphenylboronic acid pinacol ester
CAS Number 380151-85-9380151-86-0128376-64-7
Molecular Formula C₁₃H₁₇BO₃C₁₃H₁₇BO₃C₁₃H₁₇BO₃
Molecular Weight 232.08 g/mol 232.08 g/mol 232.08 g/mol
Appearance LiquidWhite to light yellow powder/crystalWhite to off-white to light yellow solid
Melting Point Not applicable51.0 to 55.0 °C58 to 64 °C

The dedicated academic investigation into these isomers is therefore driven by the need to understand the structure-property relationships that govern their reactivity and their application in the synthesis of functional molecules and materials. This knowledge is essential for the rational design of new synthetic methodologies and the development of advanced materials with tailored properties.

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2

InChI Key

JEHPFHFCQSKDHP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C=O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl Benzaldehyde

Established Synthetic Pathways for the 1,3,2-Dioxaborolane Core Structure

The formation of the 1,3,2-dioxaborolane ring, specifically the pinacol (B44631) boronate ester, is a foundational step. This structure is favored for its stability, allowing for purification by chromatography and tolerance to air, which is an advantage over more sensitive boronic acids. organic-chemistry.org

Direct borylation reactions represent a powerful strategy for forming carbon-boron (C-B) bonds, streamlining the synthesis of arylboronic esters. sigmaaldrich.com These methods often bypass the need for prefunctionalized substrates, such as organolithium or Grignard reagents, which can have limited functional group compatibility. nih.govorgsyn.org

Transition metal-catalyzed C-H bond activation is a prominent approach. wikipedia.org Catalysts based on iridium, rhodium, and palladium are widely used to directly convert an aromatic C-H bond into a C-B bond. wikipedia.orgresearchgate.net For instance, iridium(I) catalysts, in conjunction with bis(pinacolato)diboron (B₂pin₂), exhibit excellent regioselectivity, which is often governed by steric effects. wikipedia.orgsigmaaldrich.com

The Miyaura borylation is another key method, involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent like B₂pin₂. nih.govorganic-chemistry.org This reaction is known for its mild conditions and broad functional group tolerance. organic-chemistry.org

Table 1: Comparison of Common Direct Borylation Catalysts

Catalyst Type Typical Substrate Key Advantages
Iridium (Ir) Aromatic C-H bonds High regioselectivity (steric control), avoids prefunctionalization. wikipedia.orgsigmaaldrich.com
Palladium (Pd) Aryl halides, triflates Broad functional group tolerance, mild reaction conditions. nih.govorganic-chemistry.org

Research has continually refined the synthesis of pinacol boronate esters to improve efficiency and practicality. A significant advancement in Miyaura borylation involves the optimization of catalysts, ligands, and bases to enhance reaction scope and yield. nih.govorganic-chemistry.org The development of second-generation palladium catalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, has enabled the efficient borylation of less reactive aryl chlorides. nih.gov

Alternative boron sources to B₂pin₂ have also been explored. Pinacolborane (HBpin) is often used in large-scale syntheses and can tolerate various reducible functional groups. organic-chemistry.orgescholarship.org Furthermore, tetrahydroxydiboron [B₂(OH)₄] has emerged as a more atom-economical reagent that can directly yield boronic acids, which are then readily converted to pinacol esters. researchgate.netresearchgate.net

In recent years, metal-free borylation methods have gained traction. These approaches may utilize photoinduced reactions, where an organic dye acts as a photocatalyst to generate aryl radicals from aryl halides or diazonium salts, which are then trapped by B₂pin₂. orgsyn.orgorganic-chemistry.org

Strategies for Incorporating the Benzaldehyde (B42025) Functionality

Synthesizing a molecule with both a boronate ester and a benzaldehyde requires careful strategic planning to manage the reactivity of the aldehyde group. Two primary strategies are employed:

Borylation of a Pre-existing Benzaldehyde Derivative: This is the most common approach. It involves starting with a halogenated benzaldehyde, such as 3-bromobenzaldehyde, and subjecting it to a Miyaura borylation reaction. The key challenge is to find reaction conditions that are mild enough to preserve the sensitive aldehyde functionality. Palladium-catalyzed systems are well-suited for this, as they tolerate a wide range of functional groups, including aldehydes. nih.govnih.gov

Modification of a Precursor Boronate Ester: An alternative route involves starting with a functionalized arylboronate ester that can be converted into a benzaldehyde. For example, a (hydroxymethyl)phenyl MIDA boronate can be oxidized to the corresponding benzaldehyde using reagents like Dess-Martin periodinane or a Swern oxidation, as the MIDA boronate is stable to these conditions. nih.gov While this demonstrates the principle, the target molecule uses a pinacol ester, which would require similar compatibility. Another approach could involve the reduction of a cyanophenyl boronate ester.

The choice of strategy depends on the availability of starting materials and the desire to avoid protecting group chemistry for the aldehyde.

Optimization of Synthetic Routes for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1302305)

Optimizing the synthesis of this specific compound focuses on improving yield, scalability, and environmental friendliness.

Performing organic reactions in water is highly desirable from a green chemistry perspective. Palladium catalysis under micellar conditions has been shown to enable efficient borylation of aryl bromides in water. organic-chemistry.org The use of specific surfactants creates micelles that act as nanoreactors, allowing the organic substrates and reagents to react effectively in an aqueous medium. Bedford-type palladacyclic catalysts have also been used for Miyaura borylation of aryl halides with tetrahydroxydiboron in water or methanol under mild conditions. researchgate.net These aqueous methods offer advantages in terms of safety, cost, and reduced environmental impact.

Table 2: Conditions for Aqueous Palladium-Catalyzed Borylation

Catalyst System Boron Source Solvent Key Features
Pd precursor / Sphos ligand B₂pin₂ Water (micellar) Good yields for a wide range of boronic esters. organic-chemistry.org

For large-scale production, reaction efficiency and practicality are paramount. Yield optimization often involves fine-tuning reaction parameters such as catalyst loading, temperature, reaction time, and the choice of base. nih.gov For palladium-catalyzed borylations, minimizing catalyst loading without sacrificing yield is a key goal. nih.gov

The choice of boron reagent is also critical for scalability. While B₂pin₂ is common, its atom economy is not ideal. Using pinacolborane (HBpin) or tetrahydroxydiboron (B₂(OH)₄) can be more advantageous for large-scale synthesis. organic-chemistry.orgresearchgate.net Developing one-pot, two-step procedures, where the borylation of an aryl halide is immediately followed by a Suzuki-Miyaura coupling without isolating the boronate ester intermediate, represents a significant process intensification that saves time, resources, and reduces waste. nih.govresearchgate.net Such streamlined processes are crucial for the efficient and scalable production of complex molecules derived from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Control of Regioselectivity in Borylation Reactions

The direct C-H bond functionalization of arenes has become a powerful tool in synthesis, but controlling the position of the new bond, known as regioselectivity, remains a significant challenge. researchgate.net In the context of synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the primary goal is to selectively activate the C-H bond at the meta-position of the benzaldehyde ring, while avoiding the electronically different ortho and para positions.

Iridium-catalyzed C-H borylation reactions have emerged as a leading strategy for this transformation. Research has shown that the regiochemical outcome of these reactions can be effectively controlled by the choice of ligand attached to the iridium catalyst. nih.govresearcher.life This ligand-dependent regioselectivity switching allows chemists to direct the borylation to either the ortho or meta position under nearly identical reaction conditions. nih.govresearcher.life

For instance, in the iridium-catalyzed borylation of benzaldehyde, using 8-aminoquinoline (8-AQ) as a ligand directs the borylation to the ortho position. nih.gov Conversely, switching the ligand to tetramethylphenanthroline (TMP) favors the formation of the meta-borylated product. nih.govresearcher.life The underlying mechanism, investigated through Density Functional Theory (DFT) computations, suggests that the reaction proceeds through an Ir(V)aryl-hydride intermediate. nih.gov The steric and electronic properties of the ligand influence the transition state energies for C-H activation at different positions. With the TMP ligand, steric hindrance between the ligand and the substrate disfavors the ortho C-H activation, leading to preferential meta borylation. researchgate.net This ability to tune the regioselectivity by simply modifying the ligand is a powerful tool for synthetic chemists. researchgate.net

Table 1: Ligand-Controlled Regioselectivity in Iridium-Catalyzed Borylation of Benzaldehyde
Catalyst SystemLigandMajor ProductKey Factor for SelectivityReference
[Ir(L)(Bpin)₃]8-Aminoquinoline (8-AQ)ortho-Borylated BenzaldehydeHemilabile coordination of the ligand favors the ortho C-H activation transition state. nih.gov
[Ir(L)(Bpin)₃]Tetramethylphenanthroline (TMP)meta-Borylated BenzaldehydeSteric repulsion between the TMP ligand and the substrate hinders ortho C-H activation. nih.govresearcher.liferesearchgate.net

Synthesis of Related Substituted and Positional Isomers of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

The synthesis of positional isomers and substituted derivatives of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is essential for creating diverse molecular building blocks. Different synthetic strategies are employed to access the ortho, para, and other substituted analogues.

Ortho-Isomer Synthesis : The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde often relies on directed C-H borylation. mdpi.com A notable metal-free approach involves the use of a transient imine directing group. nih.gov In this method, the benzaldehyde is temporarily converted to an imine, which then directs the borylation to the ortho position using BBr₃. nih.gov Iridium-catalyzed reactions can also be tailored for high ortho-selectivity by using specific directing groups that form a stable complex with the catalyst, bringing the iridium center close to the ortho C-H bond. mdpi.comresearchgate.net

Para-Isomer Synthesis : The para-isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is commonly synthesized using palladium-catalyzed cross-coupling reactions. biosynth.com The Miyaura borylation, which couples an aryl halide (like 4-bromobenzaldehyde) with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), is a widely used method. orgsyn.org Another effective, metal-free approach is the Sandmeyer-type borylation, which converts an arylamine (e.g., 4-aminobenzaldehyde) into the corresponding boronic ester using tert-butyl nitrite and B₂pin₂. orgsyn.orgrsc.org

Substituted Isomers : The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydes with additional substituents on the aromatic ring can be achieved by applying the aforementioned methods to appropriately substituted starting materials. For example, a Miyaura borylation of a substituted bromobenzaldehyde or a Sandmeyer reaction on a substituted aminobenzaldehyde can provide access to a wide range of derivatives. These methods have been used to prepare complex molecules, such as triphenylamine derivatives featuring a pinacolborane and two aldehyde groups, which are used in the synthesis of materials for organic electronics. ossila.com

Table 2: Synthetic Approaches to Positional Isomers of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
IsomerStructureCommon Synthetic MethodKey ReagentsReference
orthoOrtho-isomer structureDirected C-H Borylation (metal-free)Benzaldehyde, transient imine directing group, BBr₃ nih.gov
metaMeta-isomer structureIridium-Catalyzed C-H BorylationBenzaldehyde, [Ir] catalyst, Tetramethylphenanthroline (TMP), B₂pin₂ nih.govresearchgate.net
paraPara-isomer structureMiyaura Borylation4-Bromobenzaldehyde, [Pd] catalyst, B₂pin₂ orgsyn.org
paraPara-isomer structureSandmeyer-Type Borylation4-Aminobenzaldehyde, tBuONO, B₂pin₂ orgsyn.orgrsc.org

Iii. Reaction Chemistry and Transformations of 3 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl Benzaldehyde

Cross-Coupling Reactions Utilizing the Boronate Ester Moiety

The pinacol (B44631) boronate ester group is a cornerstone of modern organic synthesis, particularly for its role in transition-metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds. libretexts.orgsandiego.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1302305), with an organic halide or triflate. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups (including the aldehyde group present in the title compound), and the low toxicity of its boron-containing byproducts. sandiego.edu A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates. organic-synthesis.comnih.govnih.gov For instance, catalysts can be pre-formed complexes or generated in situ from palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) combined with phosphine (B1218219) ligands. libretexts.orgorganic-synthesis.com The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for the transmetalation step. organic-synthesis.comnih.gov

The utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in this reaction allows for the direct synthesis of formyl-substituted biaryls, which are valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.gov

Aryl Halide/TriflateCatalyst/LigandBaseSolventProductYield (%)Ref.
4-BromoacetophenonePdCl₂(dppf)2 M K₂CO₃N-Dimethylacetamide4'-Acetyl-[1,1'-biphenyl]-3-carbaldehydeN/A organic-synthesis.com
4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O4'-Methoxy-[1,1'-biphenyl]-3-carbaldehydeHigh nih.gov
1-Bromo-4-nitrobenzenePd(NH₃)₄Cl₂TBAOHWater / Triton X-1004'-Nitro-[1,1'-biphenyl]-3-carbaldehyde>90 researchgate.net
2-BromopyridinePd(OAc)₂ / XPhosK₃PO₄THF / H₂O2-(3-Formylphenyl)pyridineExcellent nih.gov

Beyond the Suzuki-Miyaura reaction, the boronate ester of 3-formylphenylboronic acid pinacol ester can participate in other important transition-metal-catalyzed transformations.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction enables the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Suzuki and Buchwald-Hartwig reactions, this transformation is typically mediated by copper catalysts, such as copper(II) acetate (Cu(OAc)₂), and can often be performed at room temperature and open to the air. wikipedia.orgnrochemistry.com The reaction involves the coupling of an aryl boronic acid or ester with an N-H or O-H containing compound, including amines, alcohols, phenols, and amides. organic-chemistry.orgnrochemistry.com The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org While pinacol esters can be challenging substrates for this reaction, particularly with aryl amines, optimized conditions using mixed solvent systems like acetonitrile/ethanol have been developed to improve yields. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination traditionally couples aryl halides with amines using a palladium catalyst, boronic esters can also be involved in analogous C-N bond-forming reactions. nih.govsynthesisspotlight.com Recent studies have shown that nickel-catalyzed Buchwald-Hartwig-type aminations of aryl iodides can be activated by the presence of a phenylboronic ester. nih.govnih.govacs.org In this system, the boronic ester is proposed to act as an activator for the amine, forming an "ate complex" that facilitates the catalytic cycle. nih.govresearchgate.net This method provides a pathway to N-aryl aniline (B41778) derivatives and demonstrates high selectivity for aryl iodides over other halides. nih.govacs.org

Reactivity of the Benzaldehyde (B42025) Functionality in Derivatization

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing nucleophilic addition and condensation reactions. The aldehyde moiety on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be selectively transformed while leaving the boronate ester intact, allowing for the synthesis of more complex derivatives.

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. A common and highly useful transformation is the reduction of the aldehyde to a primary alcohol. This is typically achieved with hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄). sandiego.edunih.gov The reaction is chemoselective, as NaBH₄ is mild enough to reduce the aldehyde without affecting the more robust pinacol boronate ester. This two-step sequence of Suzuki coupling followed by reduction provides access to (hydroxymethyl)biaryl compounds. sandiego.edu

Other nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the aldehyde to form secondary alcohols. google.com Careful control of reaction conditions is necessary to prevent potential side reactions involving the boronate ester. escholarship.orggoogle.com

ReagentSolventProductYield (%)Ref.
Sodium Borohydride (NaBH₄)Methanol[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol69 nih.gov
Phenylmagnesium BromideTetrahydrofuranPhenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanolN/A google.com

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The process is often carried out in one pot.

The reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with an amine, followed by reduction with a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride, yields a secondary or tertiary amine while preserving the boronate ester. nih.gov This provides a direct route to aminomethyl-substituted phenylboronate (B1261982) esters, which can subsequently be used in cross-coupling reactions to install complex amine-containing moieties into larger molecules.

The aldehyde group readily undergoes condensation reactions with various nucleophiles. The reaction with primary amines under mildly acidic conditions (pH ~5) leads to the formation of imines, also known as Schiff bases. lumenlearning.com This reaction is reversible, and the removal of water is often necessary to drive the reaction to completion. operachem.com While imines can be isolated, they are more commonly generated as intermediates, for example, in reductive amination reactions. operachem.com

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com The Wittig reaction allows for the conversion of the formyl group of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde into a vinyl group, providing access to styrenylboronate esters. The stereochemistry of the resulting alkene (E or Z) depends on the nature and stability of the ylide used. organic-chemistry.orglibretexts.org

Cycloaddition and Heterocyclic Ring Formation

The aldehyde functionality of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a versatile precursor for the generation of 1,3-dipoles, which can subsequently participate in cycloaddition reactions to construct various heterocyclic rings. This strategy is particularly valuable for creating five-membered heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.

A thorough review of the scientific literature did not yield specific examples for the synthesis of "N2B heterocycles" originating from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The designation "N2B" is not a standard classification for a heterocyclic ring system and may refer to a specialized or proprietary class of compounds containing two nitrogen atoms and one boron atom. Therefore, specific reaction pathways and research findings for this subsection cannot be detailed at this time.

The construction of isoxazole (B147169) and isoxazoline (B3343090) rings via the 1,3-dipolar cycloaddition of nitrile oxides is a robust and widely used method in heterocyclic chemistry. ambeed.comchemimpex.com The aldehyde group of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an ideal starting point for generating the required nitrile oxide dipole. While specific studies on the 3-isomer are not prevalent, extensive research on the analogous 4-isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrates a viable pathway that is directly applicable. ambeed.comchemimpex.com

The synthetic sequence involves two key steps:

Formation of the Aldoxime: The parent aldehyde is first condensed with hydroxylamine (B1172632) to form the corresponding (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime. This reaction typically proceeds in high yield. chemimpex.com

In Situ Generation and Cycloaddition of the Nitrile Oxide: The aldoxime is then converted to the highly reactive 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (B1349986) oxide. Crucially, this transformation can be achieved through mild oxidative dehydrogenation using reagents like diacetoxyiodobenzene. This method is advantageous because it avoids the harsh conditions or halogenating agents of other methods, which could cleave the sensitive boronate ester. ambeed.comchemimpex.com The generated nitrile oxide is not isolated but is immediately trapped in situ with a suitable dipolarophile (e.g., an alkene or alkyne) to yield the desired heterocyclic product. ambeed.com

This methodology allows for the synthesis of a library of isoxazoline derivatives where the boronate ester remains intact, making it available for subsequent functionalization, such as Suzuki-Miyaura cross-coupling reactions. ambeed.com

The table below outlines the expected products from the reaction of the in situ-generated 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile oxide with various dipolarophiles, with yields based on those reported for the 4-isomer. ambeed.com

DipolarophileProductReported Yield (4-isomer) [%]
Styrene5-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydroisoxazole77
1-Hexene5-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydroisoxazole61
N-Phenylmaleimide2-Phenyl-3a-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione85
Allyl alcohol(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydroisoxazol-5-yl)methanol62

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is characterized by absorption bands resulting from electronic transitions within the aromatic ring and the carbonyl group. scielo.org.mx Studies on the isomeric compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde show that boronate esters exhibit distinct absorption and emission properties that can be analyzed using both experimental techniques and computational methods like Density Functional Theory (DFT). scielo.org.mxnih.gov The conjugation between the phenyl ring, the aldehyde group, and, to a lesser extent, the boronate ester group dictates the energy and intensity of these absorptions.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → π*. scielo.org.mx

π → π Transitions:* These are typically high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated system of the benzaldehyde (B42025) moiety.

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (n), such as one from the lone pair on the aldehyde's oxygen atom, to a π* antibonding orbital. masterorganicchemistry.com For simple aldehydes and ketones, this transition often results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com

Computational studies on the 4-isomer confirm the presence of both n → π* and π → π* electron transition bands, and these are expected to be present in the 3-isomer as well. scielo.org.mx

Electronic TransitionDescriptionExpected Wavelength (λmax)Relative Intensity
π → πPromotion of electron from π to π orbital of the aromatic systemShorter wavelength (~200-250 nm)High
n → πPromotion of non-bonding electron from carbonyl oxygen to π orbitalLonger wavelength (~270-300 nm)Low

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. However, research in the crystallography of boronate esters is noted to be relatively scarce. nih.govnih.gov

In these related structures, the boron atom adopts a tetrahedral geometry. scielo.org.mx The crystal packing is often dominated by intermolecular interactions, such as hydrogen bonding, which can lead to the formation of complex supramolecular architectures like channels within the crystal lattice. scielo.org.mx For the title compound, one would expect the planar benzaldehyde unit to be oriented relative to the non-planar dioxaborolane ring, with intermolecular interactions likely involving the aldehyde oxygen and aromatic C-H groups.

Structural ParameterFeatureObserved Value in a Related Boronate Ester scielo.org.mx
Boron Atom GeometryCoordination EnvironmentTetrahedral
Endocyclic O-B Bond DistancesBond Length1.481(4) to 1.498(3) Å
Angles around BoronBond Angle104.1(4) to 113.9(4) °
Crystal PackingIntermolecular InteractionsHydrogen bonding, formation of channels
Note: Data is for a six-membered heterocyclic zwitterionic boronate ester derived from 3-formylphenylboronic acid, not this compound itself.

V. Computational Chemistry and Theoretical Investigations of 3 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl Benzaldehyde

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary method for computing the electronic structural features and properties of complex molecules. nih.govscispace.com It is widely used to study boronate esters, providing a balance between computational cost and accuracy for predicting molecular properties. nih.govnih.gov Calculations are typically performed with software packages like Gaussian, employing various exchange-correlation functionals such as B3LYP, PBE, or LSDA, and basis sets like 6-311+G(2d,p) to achieve reliable results. nih.govucm.cl

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy structure of the molecule. nih.gov For arylboronic esters, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The structure of phenylboronic acid derivatives reveals a largely coplanar arrangement between the CBO₂ group and the benzene (B151609) ring. wiley-vch.de In the case of the isomeric compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde, DFT calculations using the B3LYP functional determined its electronic energy to be -756.50 Ha. nih.gov

Electronic structure calculations focus on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic properties and chemical reactivity. uomphysics.netresearchgate.net

Table 1. Illustrative Optimized Geometrical Parameters from DFT Calculations for an Isomeric Benzaldehyde (B42025) Pinacol (B44631) Boronate. nih.gov
ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-B1.56 Å
Bond LengthB-O1.38 Å
Bond LengthC=O1.22 Å
Bond AngleC-C-B121.0°
Bond AngleO-B-O113.7°

Note: Data presented is for the para-isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and serves to illustrate the type of data obtained from DFT geometry optimization.

DFT calculations are highly effective in predicting and interpreting various spectroscopic data. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to compute NMR shielding tensors, from which chemical shifts can be derived using a reference compound like Tetramethylsilane (TMS). uncw.edu

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. nih.govnih.gov For boronic esters, the ¹¹B resonance is particularly informative; tricoordinate sp²-hybridized boron atoms typically resonate in the 25–35 ppm range. wiley-vch.de

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, such as n → π* and π → π*, which correspond to absorption bands in the UV-Vis spectrum. nih.gov

IR Spectroscopy: DFT can compute vibrational frequencies, which correspond to the stretching and bending modes of functional groups observed in an IR spectrum, such as C=C aromatic stretching and BO₂ bending. nih.gov

Table 2. Illustrative Predicted Spectroscopic Data from DFT Calculations for an Isomeric Benzaldehyde Pinacol Boronate. nih.gov
SpectroscopyParameterPredicted Value/RangeAssignment
¹¹B NMRChemical Shift (δ)~30 ppmTricoordinate Boron
¹H NMRChemical Shift (δ)~10.0 ppmAldehyde Proton (-CHO)
UV-VisAbsorption Max (λmax)~250-300 nmπ → π* transitions
IRFrequency (cm-1)~1700 cm-1C=O Stretch
IRFrequency (cm-1)~1350 cm-1B-O Stretch

Note: Data is illustrative and based on typical values and findings for the isomeric compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Analysis of Optoelectronic Responses and Electronic Properties

The electronic properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1302305) are dictated by its unique structure, featuring an electron-withdrawing aldehyde group and an electrophilic boronic ester moiety. wiley-vch.de The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid. aablocks.comnih.gov This electronic deficiency allows the compound to interact with Lewis bases, which is fundamental to its optoelectronic response. nih.gov Computational studies are crucial for quantifying these properties, such as the HOMO-LUMO gap, which influences the material's potential in optoelectronic devices. mdpi.comnih.gov

A key feature of boronic esters is the ability of the boron atom to coordinate with Lewis bases, such as the fluoride (B91410) anion, to form a tetracoordinate adduct. wiley-vch.de This coordination event induces a change in the boron atom's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). aablocks.com This structural change has a profound impact on the molecule's electronic properties. The neutral, tricoordinate boronic ester is electron-accepting, whereas the anionic, tetracoordinate boronate complex becomes electron-donating. aablocks.com

A comprehensive DFT study on the isomeric 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde demonstrated these effects computationally. nih.gov The formation of a covalent B-F bond upon coordination with a fluoride anion resulted in significant and observable changes in the predicted NMR, UV-Vis, and IR spectra. nih.gov

NMR Shifts: The coordination highlights a remarkable sensitivity in the chemical shifts of the boron atom and the surrounding carbon and oxygen atoms. nih.gov The ¹¹B NMR signal would be expected to shift significantly upfield to around 10 ppm, characteristic of a tetracoordinate boron center. wiley-vch.de

UV-Vis Spectra: Changes in the electronic structure alter the energy of the frontier orbitals, leading to shifts in the n → π* and π → π* transition bands. nih.gov

IR Spectra: The change in geometry and bonding affects vibrational modes, causing shifts in the stretching and bending frequencies of bonds like C=C and BO₂. nih.gov

This ability to modulate electronic properties through coordination is a key area of investigation for applications in chemical sensing and optoelectronics.

Quantum Chemical Studies of Bonding Characteristics and Reactivity Profiles

Quantum chemical studies provide a deep understanding of the bonding within 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and how this dictates its reactivity. The key features are the C–B bond connecting the aryl ring to the dioxaborolane moiety and the inherent electrophilicity of the boron atom. wiley-vch.de The pinacol ester group is generally robust and stable under various reaction conditions. wiley-vch.de

Computational studies can quantify the reactivity. For instance, in Suzuki-Miyaura cross-coupling reactions, boronic acids are often more reactive than their corresponding boronic esters. researchgate.net This difference is attributed to the greater electron-withdrawing nature of the hydroxyl groups in boronic acids compared to the alkoxy groups in esters. researchgate.net Furthermore, the steric bulk of the pinacol group can also influence reaction rates and mechanisms, sometimes leading to lower reactivity compared to less hindered esters. nih.gov

Molecular Modeling and Simulation of Reaction Mechanisms and Transition States

Molecular modeling is a powerful tool for simulating reaction pathways and characterizing the transition states of reactions involving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. While specific transition state calculations for this exact molecule are not widely published, the principles can be applied to its expected reactions.

Suzuki-Miyaura Cross-Coupling: For the boronic ester group, modeling can elucidate the mechanism of transmetalation with a palladium catalyst, which is a critical step in the catalytic cycle. nih.gov

Aldehyde Reactions: For the aldehyde group, computational models can investigate the transition states of nucleophilic additions. For example, the addition of an activated organoboron nucleophile to an aldehyde is presumed to proceed through an open transition state, which can be modeled to understand stereochemical outcomes. nih.gov

By calculating the energy barriers associated with different potential pathways, these simulations can rationalize experimentally observed product distributions, regioselectivity, and stereoselectivity, thereby guiding synthetic efforts. nih.gov

Vi. Advanced Applications in Specialized Chemical Fields

Strategic Building Block for Advanced Materials Development

The distinct reactivity of its two functional groups makes 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde an important component in the rational design of advanced materials. The meta-substitution pattern allows it to act as a non-linear or angular building block, which is crucial for the construction of two- and three-dimensional molecular architectures.

This compound is a valuable monomer for the synthesis of specialized polymers and nanomaterials, such as conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs). The aldehyde functionality can undergo condensation reactions with amines to form robust imine linkages, a common strategy in COF synthesis. Simultaneously, the boronic ester group can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create highly conjugated systems with specific electronic and photophysical properties. This dual reactivity enables the creation of complex polymeric structures with tailored porosity, stability, and optoelectronic characteristics for applications in gas storage, catalysis, and sensing.

Table 1: Potential Polymerization Reactions
Functional GroupReaction TypeLinkage FormedResulting Material Type
Aldehyde (-CHO)Condensation with aminesImine (C=N)Covalent Organic Frameworks (COFs), Polyimines
Boronic Ester (-B(OR)₂)Suzuki-Miyaura CouplingAryl-Aryl (C-C)Conjugated Microporous Polymers (CMPs)

Design and Development of Fluorescent Probes and Chemical Sensors

The boronic acid functional group is central to the design of fluorescent probes and chemical sensors, particularly for the detection of carbohydrates and reactive oxygen species (ROS). rsc.org As Lewis acids, boronic acids can covalently and reversibly bind with molecules containing 1,2- or 1,3-diols, such as saccharides, to form cyclic esters. rsc.org This binding event alters the electronic properties and hybridization of the boron atom from sp² to sp³, which can be engineered to produce a significant change in the fluorescence of a nearby reporter group. nih.gov

In the context of this compound, the boronic ester serves as the recognition site, while the aromatic ring and its aldehyde group can be chemically modified to incorporate a fluorophore. The binding of a target analyte, like glucose, can either enhance or quench fluorescence by modulating processes such as Photoinduced Electron Transfer (PET). The aldehyde group provides a convenient chemical handle for conjugating this sensing unit to other molecules or materials.

Intermediates in the Synthesis of Complex Organic Molecules for Research

The compound's bifunctionality makes it an exceptionally useful intermediate in multi-step organic synthesis. The aldehyde and boronic ester groups can be reacted selectively under different conditions, allowing for the stepwise construction of complex molecular architectures. The boronic ester is most notably used for Suzuki-Miyaura cross-coupling to form carbon-carbon bonds with aryl or vinyl halides. The aldehyde group can participate in a wide array of transformations to build molecular complexity. This versatility allows chemists to use a single starting material for diverse synthetic pathways.

Table 2: Synthetic Utility of Functional Groups
Functional GroupReactionBond Formed / Transformation
Aldehyde (-CHO)Wittig ReactionForms an alkene (C=C)
Reductive AminationForms an amine (C-N)
Grignard/Organolithium AdditionForms a secondary alcohol (C-C, C-OH)
Aldol (B89426) CondensationForms a β-hydroxy aldehyde/ketone (C-C)
Boronic Ester (-Bpin)Suzuki-Miyaura CouplingForms an aryl-aryl or aryl-vinyl bond (C-C)
Chan-Lam CouplingForms an aryl-amine or aryl-ether bond (C-N, C-O)

Utilization in Methods for Carbohydrate Detection Based on Chemical Principles

Building on their role in fluorescent sensors, boronic acids are a cornerstone of modern carbohydrate detection methods. The ability of a boronic acid to form a reversible covalent bond with the diol functionalities present in sugars is a highly specific interaction. nih.govacs.orgnih.govbath.ac.uk When a boronic acid binds to a saccharide, its acidity generally increases, facilitating the formation of an anionic boronate ester at physiological pH. nih.gov This change from a neutral, trigonal planar boronic acid to a negatively charged, tetrahedral boronate ester can be transduced into a measurable signal. nih.gov While this compound itself is not a sensor, it serves as a critical precursor for constructing more elaborate sensor molecules where this binding event triggers a colorimetric or fluorescent response. nih.gov

Precursor in the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates (Focus on Chemical Synthesis)

In the field of medicinal chemistry, this compound is a valuable precursor for the synthesis of intermediates for Active Pharmaceutical Ingredients (APIs). The arylboronic acid motif is a privileged structure in drug discovery and development. nih.gov The compound provides a versatile scaffold where the two functional groups can be used to connect different molecular fragments in a controlled and sequential manner.

For example, a Suzuki-Miyaura coupling reaction at the boronic ester site can be used to construct a core biaryl structure, a common feature in many drugs. Subsequently, the aldehyde group can be transformed—for instance, via reductive amination—to introduce amine-containing side chains that are often crucial for biological activity and solubility. While specific examples in marketed drugs are often proprietary, the utility of this compound lies in its ability to facilitate the efficient and modular assembly of complex molecules during drug discovery and process development campaigns. nih.gov

Q & A

Q. What are the primary synthetic routes for 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via Miyaura borylation , where a halogenated benzaldehyde precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%) .
  • Base : KOAc or Cs₂CO₃ to activate the boron reagent .
  • Solvent : Dioxane or THF under inert atmosphere (N₂/Ar) at 80–100°C .
    Optimization tips : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (hexanes/EtOAc with 0.25% Et₃N to suppress aldehyde oxidation) .

Q. How is the purity and structure of this compound validated?

  • ¹H/¹³C NMR : Confirm boronate ester peaks (e.g., δ ~1.3 ppm for pinacol methyl groups) and aldehyde proton (δ ~10 ppm) .
  • Mass spectrometry : Exact mass calculated for C₁₁H₁₃BO₃ ([M+H]⁺ = 211.09) .
  • Melting point : Compare with literature values (e.g., 96.5–98.2°C for analogs) .

Q. What precautions are necessary for handling the aldehyde and boronate ester functionalities?

  • Aldehyde stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use stabilizing agents (e.g., BHT) in solutions .
  • Boronate reactivity : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Use anhydrous conditions for Suzuki couplings .

Advanced Research Questions

Q. How does this compound participate in tandem reactions involving both Suzuki coupling and aldehyde derivatization?

The boronate enables Suzuki-Miyaura cross-coupling with aryl halides (e.g., Ar-X → Ar-Ar’), while the aldehyde can undergo nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Wittig reactions). Example workflow:

Perform Suzuki coupling (Pd catalyst, base) to install an aryl group.

Protect the aldehyde (e.g., acetal formation) if subsequent steps require inert conditions .

Deprotect and functionalize the aldehyde post-coupling .

Q. What strategies mitigate competing reactivity between the aldehyde and boronate groups during multi-step syntheses?

  • Temporal separation : Conduct Suzuki coupling first, as boronate groups are sensitive to strong acids/bases.
  • Protection/deprotection : Use acetal protection (e.g., ethylene glycol/H⁺) for the aldehyde during boron-related reactions .
  • Orthogonal conditions : Employ mild bases (e.g., K₃PO₄) to avoid aldehyde enolization .

Q. How can crystallographic data resolve ambiguities in structural characterization?

Single-crystal X-ray diffraction is definitive for confirming:

  • Boronate geometry : Trigonal planar coordination around boron.
  • Aldehyde orientation : Planar arrangement of the –CHO group.
    Example : SHELX software refines data with R-factor < 0.05 for high-resolution structures .

Q. What are common side reactions in the synthesis of this compound, and how are they addressed?

  • Deborylation : Caused by moisture or acidic conditions. Mitigate with rigorous drying (molecular sieves) and neutral pH .
  • Aldehyde oxidation : Forms carboxylic acid byproducts. Add radical scavengers (e.g., BHT) and avoid prolonged air exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.